molecular formula C7H4BrClN2 B577394 3-Bromo-5-chloroimidazo[1,2-A]pyridine CAS No. 1260656-94-7

3-Bromo-5-chloroimidazo[1,2-A]pyridine

Cat. No.: B577394
CAS No.: 1260656-94-7
M. Wt: 231.477
InChI Key: KZGXYGNQLQBWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is part of the imidazo[1,2-A]pyridine family, known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloroimidazo[1,2-A]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and conformation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Furthermore, this compound has been shown to affect the expression of specific genes, thereby impacting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these molecules, this compound can inhibit or activate their activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular processes, highlighting the importance of temporal factors in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. The interactions of this compound with metabolic enzymes are crucial for understanding its biochemical properties and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound affects its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyridine typically involves the use of copper-catalyzed methods. One common approach is the copper bromide-mediated aerobic oxidative synthesis, which involves the reaction of pyridines with enamides . This method is favored for its efficiency and the mild reaction conditions required.

Industrial Production Methods: Industrial production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. The use of metal catalysts, such as copper, is prevalent in these methods to facilitate the halogenation and cyclization processes .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-5-chloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-A]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-B]pyridazine
  • 2-Bromo-5-chloro-3-nitropyridine

Comparison: Compared to its analogs, 3-Bromo-5-chloroimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the imidazo[1,2-A]pyridine ring system imparts distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

3-bromo-5-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXYGNQLQBWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724383
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-94-7
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.